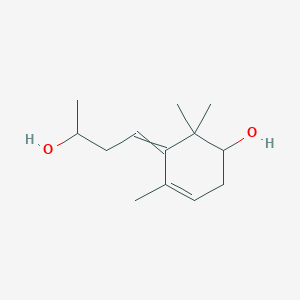
5-(3-Hydroxybutylidene)-4,6,6-trimethylcyclohex-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Hydroxybutylidene)-4,6,6-trimethylcyclohex-3-en-1-ol is a chemical compound with the molecular formula C13H22O2 It is known for its unique structure, which includes a hydroxybutylidene group attached to a trimethylcyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxybutylidene)-4,6,6-trimethylcyclohex-3-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor with a hydroxybutylidene reagent under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes. These processes often utilize advanced techniques such as high-resolution gas chromatography and mass spectrometry to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(3-Hydroxybutylidene)-4,6,6-trimethylcyclohex-3-en-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the presence of functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
5-(3-Hydroxybutylidene)-4,6,6-trimethylcyclohex-3-en-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(3-Hydroxybutylidene)-4,6,6-trimethylcyclohex-3-en-1-ol involves its interaction with molecular targets within cells. The compound can form adducts with DNA and proteins, leading to various biological effects . These interactions are often mediated by the formation of Schiff bases and other reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Hydroxybutylidene)-3,5,5-trimethyl-2-cyclohexen-1-one
- 3-Hydroxy-β-damascone
- Blumenol A
- Blumenol C
Uniqueness
What sets 5-(3-Hydroxybutylidene)-4,6,6-trimethylcyclohex-3-en-1-ol apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
66465-77-8 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
5-(3-hydroxybutylidene)-4,6,6-trimethylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C13H22O2/c1-9-5-8-12(15)13(3,4)11(9)7-6-10(2)14/h5,7,10,12,14-15H,6,8H2,1-4H3 |
InChI Key |
ARRVNHZYNBLMGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(C(C1=CCC(C)O)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















